molecular formula C29H40FN5O11S B1585137 Z-D(OMe)QMD(OMe)-fmk CAS No. 767287-99-0

Z-D(OMe)QMD(OMe)-fmk

Cat. No. B1585137
CAS RN: 767287-99-0
M. Wt: 685.7 g/mol
InChI Key: QFITYVNVMNJELE-TUFLPTIASA-N
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Description

Z-D(OMe)QMD(OMe)-fmk is a chemical compound that has been widely used in scientific research for its ability to inhibit caspase activity. Caspases are enzymes that play a crucial role in programmed cell death, or apoptosis. By inhibiting caspase activity, Z-D(OMe)QMD(OMe)-fmk has been used to study the mechanisms of apoptosis and its role in various diseases.

Scientific Research Applications

1. Role in Neuronal Plasticity and Memory

Z-DEVD-fmk, a caspase inhibitor, has been studied for its impact on neuronal plasticity and memory. Research indicates that caspase-3-mediated mechanisms are crucial for neuronal plasticity. Z-DEVD-fmk, which predominantly targets caspase-3, was found to block long-term potentiation in hippocampal slices and impair spatial memory in the water maze, demonstrating its significant influence on learning and memory processes in rats (Stepanichev et al., 2005).

2. Inhibition of Hippocampal Long-Term Depression

In studies related to hippocampal plasticity, the role of caspases, including the effects of Z-DEVD-fmk, has been explored. It was observed that Z-DEVD-fmk did not prevent the serine protease subtilisin-induced decrease in synaptic potentials, indicating a specific pathway of action that does not involve caspase inhibition in certain types of neural plasticity (Forrest et al., 2013).

3. Nanoparticle Formulation for Neuroprotection

Z-DEVD-fmk has been encapsulated in chitosan nanoparticles for potential therapeutic applications. These nanoparticles, designed to enhance the bioavailability and targeted delivery of Z-DEVD-fmk, demonstrated promising results in inhibiting caspase activity and offering neuroprotection in experimental models (Aktaş et al., 2005).

4. Neuroprotection in Brain Disorders

The transport of Z-DEVD-FMK across the blood-brain barrier using nanocarriers has shown efficacy in reducing infarct volume and neurological deficits in models of cerebral ischemia. This highlights its potential for treating central nervous system disorders, where caspase-3 plays a central role in cell death (Karatas et al., 2009).

5. Reduction of Necrotic Cell Death after Brain Injury

Research has demonstrated that Z-DEVD-fmk can attenuate neuronal necrosis and improve neurological function when administered after traumatic brain injury. This suggests its role in inhibiting pathways leading to necrotic cell death, beyond its known function as a caspase inhibitor (Knoblach et al., 2004).

properties

IUPAC Name

methyl (3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43)/t18-,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFITYVNVMNJELE-TUFLPTIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)CF)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40FN5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349322
Record name Z-D(OMe)QMD(OMe)-fmk
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D(OMe)QMD(OMe)-fmk

CAS RN

767287-99-0
Record name Z-D(OMe)QMD(OMe)-fmk
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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